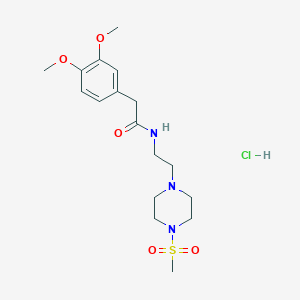

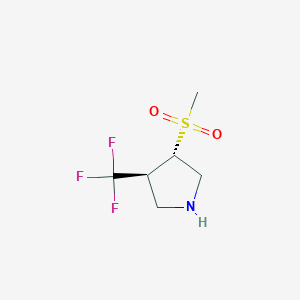

2-(3,4-dimethoxyphenyl)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3,4-dimethoxyphenyl)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds known for their interactions with various receptors in the body, such as serotonin and dopamine receptors. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their biological activities. For instance, paper discusses N-(arylpiperazinyl)acetamide derivatives and their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, suggesting that the compound may also interact with these receptors.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process, as described in paper . The process begins with the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to yield a parent sulfonamide compound. This is followed by substitution at the nitrogen atom with different electrophiles to produce a series of N-substituted acetamide derivatives. While the exact synthesis of "this compound" is not detailed, it is likely to involve similar steps of activation and substitution, given the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple functional groups that contribute to its biological activity. The presence of a piperazine ring, as seen in the compounds studied in both papers and , suggests that this moiety is crucial for the interaction with biological targets. The methoxy and methylsulfonyl groups may also influence the compound's affinity and selectivity for certain receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of sulfonamide linkages and the substitution of acetamide derivatives, as seen in paper . These reactions are typically carried out under basic conditions with reagents such as sodium hydride. The specific chemical reactions for the compound would depend on its precise synthesis route, which is not provided but can be inferred to involve similar chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, related compounds are typically characterized using techniques such as infrared spectroscopy (IR), electron ionization mass spectrometry (EIMS), and proton nuclear magnetic resonance ((1)H-NMR) . These techniques help determine the purity, molecular weight, and structural features of the synthesized compounds. The biological activities of these compounds are often evaluated through in vitro binding experiments and enzyme inhibition assays, indicating their potential as therapeutic agents or research tools.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is related to a class of chemicals that have been studied for their synthesis and potential applications. One relevant study involves the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, highlighting the potential application of such compounds in addressing bacterial infections. The study specifically identified a compound with a 2-methylphenyl group as the most active growth inhibitor of various bacterial strains, demonstrating the significance of structural variations in enhancing antibacterial activity (Iqbal et al., 2017).

Biological Screening and Fingerprint Applications

Another study focused on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, examining their antibacterial, antifungal, and anthelmintic activities. Some of these compounds showed significant biological activities, and molecular docking to crystal structures of target proteins revealed good correlation with observed in vitro data for active compounds. Additionally, one of the compounds demonstrated promising properties for latent fingerprint analysis, indicating potential applications in forensic science (Khan et al., 2019).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S.ClH/c1-24-15-5-4-14(12-16(15)25-2)13-17(21)18-6-7-19-8-10-20(11-9-19)26(3,22)23;/h4-5,12H,6-11,13H2,1-3H3,(H,18,21);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGPQKAVICKRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCN2CCN(CC2)S(=O)(=O)C)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)

![2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018961.png)

![N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide](/img/structure/B3018967.png)

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B3018975.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)